Iodoethane-2-13C

Description

Significance of Site-Specific Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a powerful technique where an atom in a molecule is substituted with one of its isotopes, which serves as a marker or tracer. creative-proteomics.com Site-specific labeling, the placement of an isotope at a particular atomic position, offers an unparalleled level of precision in scientific studies. nih.gov This precision is crucial for elucidating complex reaction mechanisms, tracking metabolic pathways, and understanding molecular structures. nih.gov

The primary advantage of using a stable isotope like carbon-13 is that it does not significantly alter the chemical and biological properties of the molecule, yet its distinct nuclear properties make it detectable by advanced analytical instruments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are highly sensitive to the presence of ¹³C, allowing researchers to follow the labeled atom's journey through a chemical or biological system. numberanalytics.com

By labeling a specific site, scientists can answer detailed questions about molecular transformations. For instance, it allows for the differentiation between atoms at various positions within a molecule, which is essential for studying intramolecular rearrangements, determining bond cleavage and formation sites, and analyzing the flux through metabolic pathways. numberanalytics.com This targeted approach simplifies complex spectra and allows researchers to focus on specific parts of a target protein or molecule, providing insights that would be impossible to obtain otherwise. nih.govrsc.org

Evolution of Iodoethane-2-13C Utilization in Mechanistic and Synthetic Chemistry Research

Iodoethane-2-¹³C serves as a critical reagent for introducing a labeled ethyl group into molecules. Its utility stems from the carbon-iodine bond, which is readily cleaved in various chemical reactions.

In mechanistic chemistry , Iodoethane-2-¹³C is employed as a probe to unravel reaction pathways. It is often used in "trapping" experiments to detect and identify transient intermediates. For example, if a reaction is proposed to generate a specific nucleophilic species, adding Iodoethane-2-¹³C to the mixture can result in the formation of a new ethylated product containing the ¹³C label. nih.gov Subsequent analysis by NMR or MS can confirm the presence of the ¹³CH₃CH₂- group, thereby validating the proposed intermediate. This method is instrumental in studying a wide range of reactions, including those involving organometallic species and radical intermediates. nih.gov The isotopic label allows researchers to track the specific fate of the methyl carbon of the ethyl group during nucleophilic substitution (Sₙ2) reactions, providing clear evidence of the reaction pathway. smolecule.com

In synthetic chemistry , Iodoethane-2-¹³C is a valuable building block for the synthesis of more complex, site-specifically labeled molecules. These labeled molecules are indispensable in pharmaceutical development and metabolic research. diligenceins.com For instance, a drug candidate can be synthesized using Iodoethane-2-¹³C to introduce a ¹³C label at a metabolically stable position. This allows researchers to use techniques like quantitative NMR or MS to study the drug's absorption, distribution, metabolism, and excretion (ADME) profile with high precision. chemrxiv.org Furthermore, ¹³C-labeled compounds are used as internal standards for quantitative analysis, enhancing the accuracy of measurements in complex biological matrices. chemrxiv.org

Current Research Landscape and Future Directions for Carbon-13 Labeled Reagents

The field of isotopic labeling is continuously evolving, driven by the increasing complexity of research questions in medicine, environmental science, and materials science. diligenceins.comnih.gov There is a significant and growing demand for a diverse range of carbon-13 labeled compounds to support innovation in these areas. diligenceins.com

Current Research Landscape:

Novel Synthetic Methods: Researchers are actively developing more efficient and versatile methods for introducing carbon-13 into molecules. This includes late-stage functionalization, where the isotope is incorporated near the end of a complex synthesis, and the development of new catalysts for isotopic labeling. chemrxiv.orgnih.gov Recent progress in carbonylation chemistry, for example, utilizes carbon monoxide surrogates to safely and effectively introduce labeled carbonyl groups into pharmaceuticals. au.dk

Expanding Reagent Portfolio: Chemical suppliers are expanding their catalogs of ¹³C-labeled reagents to meet the demands of pharmaceutical and environmental research, offering compounds with high isotopic purity. diligenceins.com

Applications in Structural Biology: Site-specific labeling is crucial for simplifying the NMR spectra of large biomolecules like proteins, enabling detailed structural and dynamic studies. nih.gov

Future Directions:

Advanced Molecular Imaging: Carbon-13 labeled molecules are gaining prominence in advanced imaging techniques such as hyperpolarized magnetic resonance imaging (MRI). This technology has the potential to revolutionize medical diagnostics by enabling real-time monitoring of metabolic processes in vivo. chemrxiv.org

Complex Metabolic Tracing: As our understanding of metabolism grows, so does the need for more sophisticated labeled tracers to investigate intricate biochemical networks and disease states.

Catalysis and Energy: Isotopic labeling is being used to study the mechanisms of catalytic reactions critical to industrial processes and to understand degradation mechanisms in energy storage devices like batteries. numberanalytics.com

The continued development of new labeled reagents and the refinement of analytical techniques promise to further enhance the role of compounds like Iodoethane-2-¹³C in advancing scientific knowledge.

Data Tables

Table 1: Physicochemical Properties of Iodoethane-2-¹³C

| Property | Value |

|---|---|

| IUPAC Name | iodo(2-¹³C)ethane |

| Synonym | Ethyl-2-¹³C Iodide amerigoscientific.comscbt.com |

| CAS Number | 54073-41-5 amerigoscientific.comscbt.com |

| Linear Formula | ¹³CH₃CH₂I |

| Molecular Weight | 156.96 g/mol amerigoscientific.comscbt.com |

| Boiling Point | 69-73 °C chemicalbook.com |

| Melting Point | -108 °C |

| Density | 1.962 g/mL at 25 °C |

| Isotopic Purity | 99 atom % ¹³C |

Table 2: Research Applications of Iodoethane-2-¹³C

| Research Area | Specific Application | Analytical Technique |

|---|---|---|

| Mechanistic Chemistry | Tracer for ethyl group transfer in Sₙ2 reactions. smolecule.com | NMR Spectroscopy |

| Trapping agent for reactive intermediates. nih.gov | Mass Spectrometry, GC-MS | |

| Kinetic Isotope Effect (KIE) studies. | Varies | |

| Synthetic Chemistry | Building block for ¹³C-labeled pharmaceuticals. | NMR, Mass Spectrometry |

| Precursor for creating internal standards for quantitative analysis. chemrxiv.org | LC-MS, GC-MS |

| Metabolic Research | Tracer for studying drug metabolism and pharmacokinetics (ADME). chemrxiv.org | NMR, Mass Spectrometry |

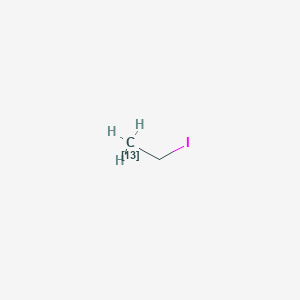

Structure

3D Structure

Properties

IUPAC Name |

iodo(213C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480511 | |

| Record name | Iodoethane-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.958 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54073-41-5 | |

| Record name | Iodoethane-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54073-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Iodoethane 2 13c

Strategies for Selective Carbon-13 Enrichment at the C-2 Position

The fundamental strategy for selectively enriching the C-2 position of iodoethane (B44018) with carbon-13 is to begin with a precursor molecule that already contains the ¹³C isotope at the desired location. The subsequent chemical transformations must not involve reaction mechanisms that could lead to carbon skeleton rearrangement or isotopic scrambling.

The most logical and widely applied strategy is the synthesis of [2-¹³C]ethanol, where the methyl carbon is the ¹³C isotope. This labeled ethanol (B145695) then serves as the direct precursor to Iodoethane-2-¹³C. The conversion reaction is typically a nucleophilic substitution of the hydroxyl group, which does not affect the carbon backbone of the ethanol molecule. This ensures that the ¹³C label remains fixed at the C-2 position in the final iodoethane product.

Precursor Synthesis and Isotopic Incorporation Techniques

The synthesis of the key precursor, [2-¹³C]ethanol, requires the incorporation of a single ¹³C atom that will become the methyl group. A well-established method for this is the Grignard reaction. doubtnut.comwisc.edu The synthesis proceeds as follows:

Preparation of ¹³C-labeled Grignard Reagent: The synthesis begins with a one-carbon molecule enriched with carbon-13, typically [¹³C]methyl iodide ([¹³C]H₃I). This is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, [¹³C]methylmagnesium iodide ([¹³C]H₃MgI). wisc.eduadichemistry.com

Reaction with Formaldehyde (B43269): The prepared Grignard reagent is then reacted with formaldehyde (H₂CO). In this reaction, the nucleophilic ¹³C-methyl group attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond. doubtnut.comadichemistry.com

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup step (e.g., with dilute acid) to yield [2-¹³C]ethanol ([¹³C]H₃CH₂OH). doubtnut.comwisc.edu

This method effectively builds the two-carbon backbone of ethanol while ensuring the ¹³C label is exclusively located at the C-2 (methyl) position. rsc.org The CAS number for [2-¹³C]ethanol is 14770-41-3. molbase.com

Optimization of Reaction Parameters for High Isotopic Purity and Yield in Research Synthesis

Once [2-¹³C]ethanol is obtained, it must be converted to Iodoethane-2-¹³C. The optimization of this step is critical to maximize the chemical yield and ensure the isotopic integrity of the final product, which is especially important given the high cost of isotopically labeled starting materials. Several methods can be employed, each with parameters that can be optimized.

Reaction with Red Phosphorus and Iodine: This classic method involves the in situ generation of phosphorus triiodide (PI₃), which then reacts with the alcohol. beavon.org.uksavemyexams.com

Reactant Addition: The reaction is exothermic, so iodine is typically added in small portions to the mixture of red phosphorus and [2-¹³C]ethanol to control the reaction rate and temperature. beavon.org.uk

Temperature and Time: The mixture is often heated under reflux for a set period (e.g., one hour) to drive the reaction to completion. savemyexams.comnjchm.com

Purification: The product is isolated by distillation. The distillate is then washed with water to remove unreacted ethanol, a sodium thiosulfate (B1220275) or sodium hydroxide (B78521) solution to remove free iodine, and finally dried before a final fractional distillation to yield pure Iodoethane-2-¹³C. njchm.com

Reaction with Iodide Salts and Phosphoric Acid: Using a mixture of sodium or potassium iodide with concentrated phosphoric(V) acid generates hydrogen iodide (HI), which reacts with the alcohol. chemguide.co.uklibretexts.org This method is preferred over using sulfuric acid, as H₂SO₄ can oxidize iodide ions to iodine, reducing the yield of the desired product. chemguide.co.uklibretexts.org

The Finkelstein Reaction: This is an alternative, two-step approach. The [2-¹³C]ethanol can first be converted to [2-¹³C]bromoethane or a [2-¹³C]ethyl tosylate. This intermediate is then treated with sodium iodide in acetone (B3395972). byjus.com

Solvent: The choice of acetone is crucial. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium tosylate is not, which drives the equilibrium toward the formation of Iodoethane-2-¹³C according to Le Chatelier's principle. byjus.comedurev.in

Nucleophilicity and Leaving Group: The reaction is a bimolecular nucleophilic substitution (Sₙ2), so its success depends on the high nucleophilicity of the iodide ion and the quality of the leaving group (bromide or tosylate is better than chloride). byjus.com

Appel Reaction Conditions: A milder method involves using triphenylphosphine (B44618) (PPh₃) and iodine (I₂). tandfonline.comias.ac.in

Stoichiometry: The molar ratios of alcohol, PPh₃, and I₂ can be optimized to maximize conversion. A 1:1.5:1.5 ratio of alcohol:PPh₃:I₂ has been shown to be effective. ias.ac.in

Catalysts/Additives: The reaction can be accelerated by using a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) or by performing the reaction in an ionic liquid, which can reduce reaction times and increase yields. tandfonline.comias.ac.in

The overarching goal of optimization is to achieve a high-yield, clean conversion that requires minimal purification, thereby preserving the expensive isotope.

Analytical Techniques for Verifying Isotopic Enrichment and Radiochemical Purity for Research Applications

To confirm the successful synthesis of Iodoethane-2-¹³C, a combination of analytical techniques is used to verify the chemical structure, isotopic position, and degree of enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose as it provides direct structural information and can distinguish between isotopes.

¹³C NMR: This is the most direct method. In a quantitative ¹³C NMR spectrum, the signal corresponding to the enriched C-2 carbon will have a significantly greater intensity compared to the C-1 carbon signal (which will be at natural abundance). The distinct chemical shifts for the two carbons in iodoethane allow for unambiguous assignment. rsc.orgnih.gov

¹H NMR: High-resolution proton NMR can also confirm the isotopic labeling. The protons on the C-1 carbon (CH₂), which are adjacent to the ¹³C-labeled C-2 carbon, will exhibit splitting due to coupling with the ¹³C nucleus (a ¹³C-¹H coupling constant, ²JCH). Similarly, the protons on the labeled C-2 carbon (¹³CH₃) will show a large one-bond coupling constant (¹JCH). These "satellite" peaks flanking the main proton signals are definitive proof of labeling at the adjacent carbon. nih.gov

Mass Spectrometry (MS): MS is used to confirm the mass of the molecule and determine the isotopic enrichment.

Molecular Ion Peak: The electron ionization (EI) mass spectrum of unlabeled iodoethane shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 156. For Iodoethane-2-¹³C, this peak will shift to m/z 157, confirming the incorporation of a single ¹³C atom. docbrown.info

Fragmentation Pattern: The isotopic label also alters the fragmentation pattern in a predictable way. By analyzing the masses of the fragment ions, the position of the label can be confirmed. For example, the loss of an iodine atom results in an ethyl cation ([C₂H₅]⁺), which will appear at m/z 30 for Iodoethane-2-¹³C instead of m/z 29. The methyl cation ([CH₃]⁺) fragment will appear at m/z 16 instead of 15. docbrown.info High-resolution mass spectrometry (HRMS) is particularly useful for accurately quantifying the isotopic purity. nih.govnist.gov

Isotope Ratio Mass Spectrometry (IRMS): For highly precise determination of the ¹³C/¹²C ratio, IRMS is the gold standard. This technique can measure isotopic abundance with very high precision (to better than 1‰), providing an accurate value for the final isotopic enrichment of the synthesized compound. researchgate.net

Interactive Data Table: Expected Analytical Signatures for Iodoethane-2-¹³C

Below is a summary of the key analytical data used to verify the structure and isotopic labeling of Iodoethane-2-¹³C.

| Analytical Technique | Parameter | Unlabeled Iodoethane (CH₃CH₂I) | Iodoethane-2-¹³C (¹³CH₃CH₂I) | Reference(s) |

| ¹³C NMR | Chemical Shift (δ) C-1 (-CH₂I) | ~20.6 ppm | ~20.6 ppm | tandfonline.com |

| Chemical Shift (δ) C-2 (-CH₃) | ~-1.1 ppm | ~-1.1 ppm (Highly Enhanced Signal) | tandfonline.com | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 156 | m/z 157 | docbrown.info |

| [C₂H₅]⁺ Fragment | m/z 29 | m/z 30 | docbrown.info | |

| [CH₃]⁺ Fragment | m/z 15 | m/z 16 | docbrown.info | |

| [CH₂I]⁺ Fragment | m/z 141 | m/z 141 | docbrown.info |

Applications of Iodoethane 2 13c in Reaction Mechanism Elucidation

Tracing Carbon Atom Migration and Rearrangements in Organic Reactions

The primary application of Iodoethane-2-13C in mechanistic studies is to trace the fate of the labeled carbon atom. By incorporating the ¹³C isotope at a specific position, researchers can follow its journey through complex molecular rearrangements. This is particularly valuable in reactions where the carbon skeleton of the molecule is altered.

For instance, in reactions involving rearrangements, the position of the ¹³C label in the product molecules can definitively establish the migration pathway. Spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are employed to determine the location of the ¹³C atom in the final products. The distinct NMR signal of ¹³C allows for its precise localization within the molecular structure.

A hypothetical example of its use could be in studying the mechanism of a reaction where an ethyl group migrates. If this compound is used as a starting material to introduce the ethyl group, the position of the ¹³C label in the rearranged product would reveal whether the entire ethyl group migrates or if a more complex process involving bond scission and reformation occurs.

Investigating Intermolecular and Intramolecular Processes with Isotopic Labeling

Isotopic labeling with this compound is instrumental in distinguishing between intermolecular (between different molecules) and intramolecular (within the same molecule) processes. This is crucial for understanding reaction mechanisms where multiple pathways may be operative. cdnsciencepub.com

In an intramolecular reaction, the ¹³C label from a single molecule of this compound will remain within the same product molecule. Conversely, in an intermolecular process, the labeled fragment can be exchanged between different molecules, leading to a distribution of the isotope among the products.

For example, in the study of proton exchange in porphyrins, ¹⁵N labeling has been used to demonstrate intramolecular tautomerism. cdnsciencepub.com Similarly, this compound can be employed to probe exchange reactions. If this compound were used in a reaction where ethyl groups are exchanged, mass spectrometry could analyze the isotopic distribution in the products to determine if the exchange occurs between molecules.

Elucidation of Competing Reaction Pathways and Stereochemical Outcomes

For example, the reaction of an alkyl halide with a nucleophile can proceed via either a substitution (S_N2) or an elimination (E2) pathway. x-mol.net By using this compound and analyzing the products, one can quantify the extent of each reaction. The ¹³C label would be incorporated into the substitution product, while its presence or absence in the elimination product (ethene) would depend on which proton is removed.

Furthermore, isotopic labeling can shed light on the stereochemical outcome of a reaction. In an S_N2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry. masterorganicchemistry.com While this compound itself is not chiral, its use in reactions that create a chiral center can help to confirm the stereochemical course of the reaction when combined with other analytical techniques.

Table 1: Competing Reaction Pathways in the Reaction of F⁻ with Iodoethane (B44018)

| Reaction Pathway | Product(s) | Enthalpy (eV) |

| S_N2 | CH₃CH₂F + I⁻ | -2.03 |

| E2 | CH₂CH₂ + FH + I⁻ | -1.55 |

| Proton Transfer | FH + CH₃CHI⁻ | 0.80 |

| Other | CH₂CH₂ + FHI⁻ | -2.23 |

| This table, adapted from a study on the reaction of fluoride (B91410) with iodoethane, illustrates the different possible reaction channels and their relative energies. rsc.org The use of isotopically labeled iodoethane could help to experimentally verify the contributions of each pathway. |

Studies on Nucleophilic Substitution and Elimination Reaction Mechanisms

Nucleophilic substitution (S_N) and elimination (E) reactions are fundamental transformations in organic chemistry. chemguide.co.uk this compound is an excellent substrate for studying the mechanisms of these reactions due to the good leaving group ability of the iodide ion.

In S_N2 reactions, the rate is dependent on the concentration of both the nucleophile and the substrate. libretexts.org The use of this compound allows for kinetic studies where the rate of disappearance of the labeled reactant and the appearance of the labeled product can be monitored by NMR or mass spectrometry. This provides valuable data for determining rate laws and understanding the transition state of the reaction. libretexts.orgresearchgate.net

Elimination reactions, particularly the E2 mechanism, also compete with substitution. doubtnut.com The ratio of substitution to elimination products is influenced by factors such as the strength of the base, the solvent, and the temperature. Isotopic labeling with this compound can be used to precisely measure this ratio under various conditions, providing insights into the factors that favor one pathway over the other.

Exploration of Organometallic and Catalytic Reaction Mechanisms Utilizing this compound

The principles of isotopic labeling with this compound extend to the more complex realm of organometallic and catalytic reactions. umb.edunumberanalytics.com These reactions often involve a series of elementary steps, such as oxidative addition, reductive elimination, and insertion, that can be difficult to distinguish without the aid of isotopic tracers. msu.eduumb.edu

For example, in a cross-coupling reaction catalyzed by a transition metal, this compound can be used as one of the coupling partners. numberanalytics.com By tracking the ¹³C label, researchers can follow its path through the catalytic cycle, from oxidative addition to the metal center to its final incorporation into the product. This can help to identify the active catalytic species and elucidate the mechanism of each step in the cycle. umb.edu

Furthermore, in reactions such as hydrogenation or hydroformylation, where small molecules are added across a double bond, this compound can be used to synthesize the labeled alkene substrate. numberanalytics.com Subsequent analysis of the product distribution and isotopic composition can reveal details about the stereochemistry and regiochemistry of the addition, providing valuable information about the catalyst's mode of action.

Advanced Spectroscopic Characterization Utilizing Iodoethane 2 13c Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The presence of a ¹³C-labeled carbon atom in Iodoethane-2-¹³C provides a distinct signal that can be tracked and analyzed, yielding a wealth of structural and dynamic information.

Carbon-13 NMR Chemical Shift Analysis for Structural Elucidation in Labeled Systems

Carbon-13 NMR spectroscopy is a powerful method for determining the number and electronic environments of carbon atoms in a molecule. slideshare.net In unlabeled iodoethane (B44018), the two carbon atoms are in different chemical environments and thus produce two distinct signals in the ¹³C NMR spectrum. docbrown.info The carbon atom attached to the electronegative iodine atom (C1) resonates at a different chemical shift compared to the methyl carbon atom (C2). docbrown.infodocbrown.info

The introduction of a ¹³C label at the C2 position (Iodoethane-2-¹³C) does not significantly alter the chemical shifts but dramatically increases the intensity of the signal for the labeled carbon. This enhancement allows for the unambiguous assignment of the C2 signal. The chemical shift of the labeled carbon is influenced by its immediate electronic environment. oregonstate.edulibretexts.org For instance, in iodoethane, the C1 carbon appears at approximately -1.1 ppm, while the C2 carbon is observed around 20.6 ppm relative to a tetramethylsilane (B1202638) (TMS) standard. docbrown.info This difference is primarily due to the deshielding effect of the adjacent iodine atom on C1.

When Iodoethane-2-¹³C is used as a reagent to introduce an ethyl group into a larger molecule, the chemical shift of the newly incorporated ¹³CH₂ group provides critical information about its new chemical environment. By comparing the observed chemical shift to established databases and theoretical calculations, the structure of the resulting product can be confidently elucidated. libretexts.org

Table 1: Illustrative ¹³C NMR Chemical Shifts for Iodoethane and a Hypothetical Labeled Product

| Compound | Labeled Carbon | Chemical Shift (δ, ppm) |

| Iodoethane-2-¹³C | ¹³CH₂ | ~20.6 |

| Hypothetical Product (R-¹³CH₂CH₃) | ¹³CH₂ | Varies based on R group |

Note: The chemical shift of the labeled carbon in the product will depend on the nature of the 'R' group.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Probing Connectivity in Labeled Molecules

Two-dimensional (2D) NMR techniques are instrumental in mapping the connectivity between atoms within a molecule. nptel.ac.inwikipedia.org The use of Iodoethane-2-¹³C labeling greatly facilitates these experiments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded protons and heteroatoms, in this case, ¹H and ¹³C. wikipedia.orglibretexts.org In a molecule containing the ethyl-¹³C₂ group, an HSQC spectrum will show a cross-peak connecting the ¹H signal of the protons on the labeled carbon to the ¹³C signal of that same carbon. libretexts.org This provides a direct and unambiguous confirmation of the H-C bond. The enhanced sensitivity of the labeled ¹³C nucleus makes this correlation easier to detect, even in complex molecules or at low concentrations. libretexts.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations, typically over two to three bonds. libretexts.org This is particularly useful for establishing the connectivity of the labeled ethyl group to the rest of the molecule. For a product formed from Iodoethane-2-¹³C, an HMBC spectrum would show correlations between the protons on the labeled ¹³CH₂ group and adjacent carbon atoms in the parent molecule, and vice versa. nih.gov These long-range correlations are crucial for piecing together the complete molecular structure. nih.govscience.gov

Table 2: Expected 2D NMR Correlations for a Hypothetical Molecule (R-CH₂-¹³CH₂-X) Synthesized Using Iodoethane-2-¹³C

| Experiment | Correlated Nuclei | Type of Information |

| HSQC | ¹H of ¹³CH₂ and ¹³C of ¹³CH₂ | Direct one-bond C-H connectivity |

| HMBC | ¹H of ¹³CH₂ and C of R-group | Two-bond connectivity |

| HMBC | ¹H of R-group and ¹³C of ¹³CH₂ | Two-bond connectivity |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes in Iodoethane-2-¹³C Systems

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. bsb-muenchen.deresearchgate.net These studies often involve recording NMR spectra at variable temperatures. researchgate.netunibas.it The presence of the ¹³C label in Iodoethane-2-¹³C can serve as a sensitive probe for these dynamic processes.

For molecules that can exist in multiple conformations, the rate of interconversion between these forms can be measured by analyzing the changes in the NMR spectrum as a function of temperature. researchgate.nettubitak.gov.tr At low temperatures, where the exchange is slow, separate signals may be observed for each conformer. As the temperature is raised, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. libretexts.org The distinct and intense signal from the ¹³C-labeled carbon can make these changes easier to monitor and quantify, allowing for the determination of the energy barriers associated with the conformational changes. bsb-muenchen.deresearchgate.net

Solid-State NMR Investigations of Iodoethane-2-¹³C Derivatives and Complexes

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. emory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR these interactions provide detailed structural information. emory.edu

When Iodoethane-2-¹³C is incorporated into a solid material, such as a metal-organic framework or a polymer, ssNMR can be used to probe the local environment of the labeled carbon. nih.govpreprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of the less abundant ¹³C nucleus and to average out anisotropic interactions, resulting in higher resolution spectra. beilstein-journals.org Studies have shown that the chemical shifts and line shapes in ssNMR are sensitive to factors such as crystal packing, intermolecular interactions, and the presence of different polymorphs. researchgate.net The specific labeling with ¹³C at the C2 position allows for the precise monitoring of this site within the solid-state assembly.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Isotopic labeling with ¹³C provides a distinct mass shift that is readily detectable by MS.

Isotope Ratio Mass Spectrometry for Quantitative Analysis of Labeled Products

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise method for determining the relative abundance of isotopes in a sample. pnnl.govthermofisher.com This technique is particularly valuable for the quantitative analysis of products derived from reactions involving Iodoethane-2-¹³C. pnnl.govfmach.it

In a typical IRMS experiment, the sample is combusted to convert the organic compounds into simple gases like CO₂. fmach.itbio-conferences.org The resulting CO₂ is then introduced into the mass spectrometer, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. jamstec.go.jp By comparing the isotope ratio of the product to that of the starting materials and a known standard, the extent of ¹³C incorporation can be accurately quantified. bio-conferences.orgnih.gov This information is crucial for determining reaction yields, tracing metabolic pathways, and understanding reaction mechanisms. pnnl.govthermofisher.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Distribution Analysis of Labeled Species

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of a compound by providing its exact mass with high precision, typically to four or more decimal places. researchgate.net For Iodoethane-2-¹³C, HRMS can readily distinguish it from its unlabeled counterpart and other potential isobaric interferences.

The incorporation of a single ¹³C atom in place of a ¹²C atom results in a distinct mass shift. docbrown.info The exact mass of Iodoethane-2-¹³C can be calculated based on the precise masses of the most abundant isotopes of its constituent elements:

¹²C: 12.000000 Da (by definition)

¹³C: 13.003355 Da

¹H: 1.007825 Da

¹²⁷I: 126.904473 Da

Using these values, the theoretical exact masses for both unlabeled and labeled iodoethane can be determined, as shown in the table below. The observed M+1 peak in the mass spectrum of standard iodoethane corresponds to the natural abundance of ¹³C. docbrown.info However, for a synthesized sample of Iodoethane-2-¹³C, the peak at approximately 156.95 Da becomes the molecular ion peak.

| Compound | Formula | Calculated Exact Mass (Da) | Nominal Mass (Da) |

|---|---|---|---|

| Iodoethane | ¹²C₂H₅¹²⁷I | 155.94695 | 156 |

| Iodoethane-2-¹³C | ¹³C¹²CH₅¹²⁷I | 156.95030 | 157 |

HRMS analysis also allows for the study of the isotopic distribution in the molecule's fragmentation pattern. The fragmentation of iodoethane typically involves the loss of the iodine atom or cleavage of the C-C bond. docbrown.info In Iodoethane-2-¹³C, the ¹³C label is located on the methyl group ([¹³CH₃]CH₂I). sigmaaldrich.com This specific labeling allows researchers to trace the fate of this carbon atom in the fragments produced within the mass spectrometer, providing insights into fragmentation mechanisms. For example, the detection of a fragment ion [¹³CH₃]⁺ at m/z 16.034 would confirm the label's position.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. edinst.com These techniques are complementary and provide a detailed fingerprint of the molecule's structure and bonding. edinst.com Isotopic substitution, such as in Iodoethane-2-¹³C, is a powerful method in vibrational analysis because the change in atomic mass alters the vibrational frequencies without changing the electronic potential energy surface. smu.edu This isotopic shift provides a means to assign specific vibrational modes and to study bonding in detail. scbt.comscielo.org.mx

Probing Vibrational Modes and Force Constants in Iodoethane-2-13C Analogues for Bonding Studies

The substitution of a ¹²C atom with a heavier ¹³C atom in the methyl group of iodoethane leads to predictable shifts in the vibrational frequencies of the molecule. smu.edu According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, modes involving significant motion of the labeled carbon atom will exhibit a frequency decrease (a redshift).

Key vibrational modes in iodoethane include C-H stretching, C-H bending, C-C stretching, and C-I stretching. docbrown.info The C-I stretching vibration is of particular interest as it directly probes the strength of the carbon-halogen bond. acs.org While the ¹³C substitution is not directly on the carbon bonded to iodine, changes in the C-C bond and other coupled vibrations can indirectly influence the C-I bond.

The table below outlines the typical vibrational modes for iodoethane and the expected effect of ¹³C labeling at the 2-position. The shifts are generally small but detectable with high-resolution spectrometers.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Iodoethane | Expected Effect of ¹³C Labeling at Position 2 |

|---|---|---|

| C-H Stretching | ~2880 - 3080 | Small shift due to coupling with C-C motion |

| C-H Bending/Deformation | ~1300 - 1500 | Shift in modes involving the ¹³CH₃ group |

| C-C Stretching | ~1200 | Noticeable redshift due to increased reduced mass |

| C-I Stretching | ~500 - 600 | Small shift due to vibrational coupling |

Data for Iodoethane adapted from docbrown.info.

By analyzing these isotopic shifts, researchers can refine force field calculations for the molecule. acs.org The force constant of a bond is a direct measure of its strength. Comparing the vibrational spectra of Iodoethane-2-¹³C with its unlabeled counterpart and other isotopologues (e.g., Iodoethane-1-¹³C or deuterated versions) allows for a more precise determination of the force constants for the C-C and C-I bonds. scbt.comillinois.edu This detailed understanding of intramolecular forces is crucial for modeling chemical reactivity and dynamics.

Application in In Situ Reaction Monitoring with Isotopic Probes

The unique spectral signature of isotopically labeled compounds makes them invaluable for monitoring chemical reactions in real-time (in situ). spectroscopyonline.comrsc.org By using Iodoethane-2-¹³C as a reactant, chemists can follow the progress of a reaction without the need for sample extraction and offline analysis. researchgate.net

Vibrational spectroscopy is particularly well-suited for in situ monitoring. rsc.org IR or Raman probes can be directly inserted into a reaction vessel to collect spectra as the reaction proceeds. rsc.org The distinct frequencies of the ¹³C-labeled reactant allow its consumption to be monitored selectively, even in a complex mixture. For example, in a nucleophilic substitution reaction, the disappearance of a vibrational band associated with the C-I stretch of Iodoethane-2-¹³C and the appearance of a new band corresponding to the product can be tracked over time.

This approach offers several advantages:

Mechanistic Insights: It allows for the identification of transient intermediates that might be difficult to detect otherwise. spectroscopyonline.com

Kinetic Data: Quantitative analysis of the spectral changes provides detailed information on reaction rates and kinetics. scbt.com

Pathway Tracing: The ¹³C label acts as a tracer, confirming that the ethyl group from the iodoethane has been incorporated into the final product. nih.gov This is especially useful in complex reaction networks where multiple pathways may be possible.

The use of isotopically chiral probes, where a ¹³C label creates a chiral center, has also been demonstrated as a powerful technique for the in-situ analysis of asymmetric reactions, allowing for the simultaneous calculation of conversion and enantioselectivity. nih.gov Combining vibrational spectroscopy with isotopic labeling, as with Iodoethane-2-¹³C, provides a robust methodology for understanding and optimizing chemical processes. nih.gov

Computational and Theoretical Investigations Involving Iodoethane 2 13c

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of Labeled Species

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. numberanalytics.com DFT methods, rooted in the Hohenberg-Kohn theorems, provide a framework for calculating the ground-state electron density and energy of a system. numberanalytics.com The choice of exchange-correlation functional and basis set is crucial for the accuracy of DFT calculations. numberanalytics.com Functionals like B3LYP and PBE0, combined with appropriate basis sets, are commonly used to predict a wide range of molecular properties. acs.orgresearchgate.net

For iodoethane-2-13C, DFT calculations can elucidate how the ¹³C isotope influences the molecule's electronic properties. These calculations can predict reactivity indices, such as Fukui functions and dual descriptors, which offer insights into how the molecule will interact in chemical reactions. numberanalytics.com By mapping the potential energy surface, DFT can identify transition states and intermediates, providing a detailed picture of reaction mechanisms involving this compound. numberanalytics.com

Studies on similar molecules, like iodomethane, have utilized DFT to investigate reaction energetics, such as oxidative addition reactions. researchgate.netrsc.org For instance, the B3LYP functional has been employed to determine optimized geometries and energies of reactants, transition states, and products. researchgate.net The inclusion of dispersion corrections, like the D3 correction, has been shown to be important for accurately describing systems where non-covalent interactions are significant. researchgate.net

The electronic structure of iodoethane (B44018) itself is influenced by the heavy iodine atom, which introduces relativistic effects. acs.org These effects can impact properties like the ¹³C NMR chemical shifts. acs.org DFT calculations can account for these relativistic effects, providing more accurate predictions of spectroscopic parameters.

Molecular Dynamics (MD) Simulations of this compound in Diverse Chemical Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of complex systems. mdpi.com This methodology is highly relevant for characterizing biomolecular systems and predicting properties of chemical systems that are difficult to study experimentally. mdpi.com

For this compound, MD simulations can be used to explore its behavior in various chemical environments, such as different solvents. These simulations can reveal how the isotopic label affects the solute-solvent interactions, the local structure of the solvent around the molecule, and the transport properties of this compound.

For example, MD simulations could be employed to study the diffusion of this compound in a solvent and compare it to its unlabeled counterpart. This can provide insights into the kinetic isotope effect on diffusion. Furthermore, MD simulations can be used to study the dynamics of chemical reactions involving this compound in solution. By simulating the reaction trajectory, researchers can gain a deeper understanding of the reaction mechanism and the role of the solvent in the process.

Recent advancements have seen MD simulations used to study a wide range of systems, from the interaction of drugs with biological membranes to the formation of novel materials. mdpi.comnih.gov For instance, simulations have been used to understand the interactions of fluorescent dyes with lipid membranes and to test the potential of novel compounds as enzyme inhibitors. mdpi.com

Quantum Chemical Modeling of Isotopic Effects and Reaction Energetics

Quantum chemical methods are essential for accurately modeling isotopic effects on reaction rates and energetics. acs.org Isotopic substitution, such as replacing ¹²C with ¹³C, can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). acs.org These effects arise from the change in mass, which affects the vibrational frequencies of the molecule. ebsco.com

The zero-point vibrational energy (ZPVE) of a molecule is dependent on its vibrational frequencies. Since a bond to a heavier isotope has a lower vibrational frequency, molecules containing heavier isotopes have a lower ZPVE. ebsco.com This difference in ZPVE between isotopically substituted molecules can lead to a difference in the activation energy of a reaction, and thus a KIE.

Quantum chemical calculations can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for a given reaction. nih.gov Methods like variational transition state theory with multidimensional tunneling can be employed to calculate thermal rate constants and provide a detailed understanding of the reaction kinetics. nih.gov

For this compound, quantum chemical modeling can predict the ¹³C KIE for various reactions, such as nucleophilic substitution (SN2) reactions. Comparing these theoretical predictions with experimental data can provide valuable insights into the reaction mechanism and the structure of the transition state. For instance, a significant ¹³C KIE would suggest that the C-I bond is being broken in the rate-determining step of the reaction.

Studies have shown that the magnitude of the KIE can be influenced by factors such as the nature of the substrate and the reaction conditions. nih.gov For example, calculations on the ornithine decarboxylase reaction showed a difference in the intrinsic KIE for the physiological substrate compared to a slower substrate, which was attributed to differences in hydrogen bonding at the transition state. nih.gov

Computational Prediction and Refinement of Spectroscopic Parameters for Carbon-13 Labeled Compounds

Computational methods are increasingly used to predict and refine spectroscopic parameters, particularly NMR chemical shifts. acs.orgnih.govnih.gov For carbon-13 labeled compounds like this compound, these predictions are invaluable for interpreting experimental spectra and confirming structural assignments.

DFT is a widely used method for calculating NMR shielding constants, which are then converted to chemical shifts. acs.orgnih.gov The accuracy of these predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. nih.gov For molecules containing heavy atoms like iodine, relativistic effects must also be considered for accurate predictions. acs.org

The experimental ¹³C NMR spectrum of iodoethane shows two distinct signals. docbrown.info The carbon atom of the methyl group (C2) has a chemical shift of approximately -1.1 ppm, while the carbon atom bonded to the iodine (C1) has a chemical shift of around 20.6 ppm, relative to tetramethylsilane (B1202638) (TMS). docbrown.info Computational methods can reproduce these chemical shifts with good accuracy. acs.org

Recent developments in machine learning are further improving the accuracy of NMR predictions. nih.govarxiv.org By training models on large datasets of experimental and calculated NMR data, it is possible to correct for systematic errors in DFT calculations, leading to highly accurate predictions of chemical shifts. nih.gov

Beyond chemical shifts, computational methods can also predict spin-spin coupling constants (J-couplings). acs.org The analysis of both chemical shifts and J-couplings provides a more complete picture of the molecular structure and conformation. acs.org

Table of Predicted vs. Experimental ¹³C NMR Chemical Shifts for Iodoethane

| Carbon Atom | Experimental Chemical Shift (ppm) docbrown.info | Calculated Chemical Shift (ppm) |

|---|---|---|

| -CH₂I | 20.6 | Data not available in search results |

| -CH₃ | -1.1 | Data not available in search results |

Broader Research Applications of Iodoethane 2 13c in Chemical Sciences

Incorporation into Complex Synthetic Targets for Advanced Mechanistic Studies

In synthetic organic and organometallic chemistry, understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing reactions and designing new transformations. Iodoethane-2-13C is an invaluable tool for these advanced mechanistic studies. By introducing a ¹³C-labeled ethyl group into a complex molecule, researchers can track the fate of this specific fragment during subsequent chemical reactions.

The process involves using this compound as an ethylating agent to build a more complex starting material. This labeled molecule is then subjected to the reaction under investigation. Analysis of the products, byproducts, and any isolated intermediates can reveal whether the original C-C and C-H bonds of the ethyl group remain intact, or if they have participated in rearrangements, fragmentations, or other transformations.

For instance, in the study of organometallic catalysis, a labeled substrate can help differentiate between competing reaction pathways. nd.edu Mechanistic studies on the thermolysis of platinum(IV) complexes, for example, have used labeled alkyl groups to distinguish between C-C, C-N, and C-O bond-forming reductive elimination pathways. nd.edu Similarly, in the development of new methods for synthesizing silacycles, control experiments are performed to understand the reaction mechanism, which can involve complex rearrangements. rsc.org Introducing a labeled group via a reagent like this compound would allow for unambiguous tracking of skeletal rearrangements, such as distinguishing between a direct annulation and a pathway involving intermediates. rsc.org The distinct signal of the ¹³C isotope in NMR spectroscopy provides a clear window into the structural evolution of the molecule throughout the reaction.

Table 1: Illustrative Application of this compound in Mechanistic Studies

| Research Area | Mechanistic Question | Role of this compound | Analytical Technique | Information Gained |

|---|---|---|---|---|

| Organometallic Catalysis | Distinguishing between reductive elimination pathways. nd.edu | Serves as a precursor to create a ¹³C-labeled alkyl group on a metal center. | ¹³C NMR Spectroscopy, Mass Spectrometry | Determines the connectivity of the labeled carbon in the final product, confirming the reaction pathway. |

Applications in Materials Science Research Involving Carbon-13 Labeled Polymers or Intermediates

In materials science, particularly in the study of polymers, understanding the structure and dynamics at surfaces and interfaces is critical. Carbon-13 labeled polymers, which can be synthesized using intermediates like this compound, offer a significant advantage for such analyses. nih.gov

One primary application is in polymer depth profiling using Secondary Ion Mass Spectrometry (SIMS). nih.gov Traditionally, deuterium (B1214612) labeling has been the standard for these studies. However, the significant mass difference between hydrogen and deuterium can alter the polymer's phase behavior and interfacial interactions. nih.gov Carbon-13 labeling provides an alternative that minimizes these thermodynamic perturbations. nih.gov

In a typical study, a thin film of a ¹³C-labeled polymer is placed in a multilayer structure with its unlabeled counterpart or another polymer. SIMS analysis then sputters through the layers, detecting the fragments. The ability to distinguish between ¹²C and ¹³C ions allows for precise tracking of the labeled polymer's distribution and the sharpness of the interface. nih.gov Research has shown that while various primary ion beams can be used, Cs+ primary ions provide excellent sensitivity for detecting ¹³C secondary ions, and normalization techniques can minimize analytical artifacts at interfaces. nih.gov

The synthesis of these labeled materials can be achieved through methods like atom-transfer radical polymerization, incorporating monomers prepared using ¹³C-labeled precursors. nih.gov The development of synthetic routes starting from elemental ¹³C to produce universal building blocks like acetylene-1,2-¹³C₂ further expands the accessibility of ¹³C-labeled monomers for creating a wide range of polymers. researchgate.net These labeled polymers are crucial for studying material degradation, as the ¹³C label allows for tracking the decomposition products in the environment. researchgate.netscbt.com

Table 2: Comparison of Isotopic Labels in Polymer Depth Profiling

| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |

|---|---|---|

| Typical Application | Tracer for polymer depth profiling and diffusion studies. nih.gov | Alternative tracer for depth profiling of polymer films and multilayers. nih.gov |

| Analytical Technique | Secondary Ion Mass Spectrometry (SIMS). nih.gov | Secondary Ion Mass Spectrometry (SIMS). nih.gov |

| Primary Advantage | High signal-to-noise ratio in SIMS. | Minimal impact on polymer phase behavior and interfacial energy. nih.gov |

| Primary Disadvantage | Can alter the thermodynamics and phase behavior of the polymer system. nih.gov | Potential for mass interferences (e.g., ¹²C¹H vs. ¹³C) that require high mass resolution. nih.gov |

Biochemical Pathway Elucidation (Non-Clinical, Fundamental Research)

Isotopically labeled compounds are fundamental to modern biochemistry for tracing the intricate networks of metabolic reactions. nih.gov this compound can serve as a tool to introduce a labeled ethyl group onto a precursor molecule, enabling researchers to follow its journey through metabolic pathways in fundamental, non-clinical research settings.

In vitro systems, such as cell cultures, tissue slices, or isolated organelles, provide a controlled environment to study metabolic processes without the complexity of a whole organism. nih.gov Modern ¹³C tracing studies often use labeled nutrients like glucose or amino acids to map metabolic fluxes. nih.gov this compound can be used in a more targeted approach. For example, it could be used to synthesize a ¹³C-labeled ethyl ester of a fatty acid or another molecule of interest.

Once this labeled compound is introduced into the in vitro system (e.g., a culture of liver cells), the cells metabolize it. nih.gov At various time points, the cells are harvested, and the metabolites are extracted. Using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR, researchers can identify which downstream molecules have incorporated the ¹³C label. nih.gov This allows for the unambiguous identification of metabolic products and intermediates derived from the initial labeled precursor, helping to map new pathways or quantify the flow (flux) through known ones. nih.gov For instance, observing a ¹³C₂ label in a specific amino acid after introducing a labeled precursor would provide direct evidence of a metabolic link between the two molecules.

Investigating the precise mechanism by which an enzyme catalyzes a reaction is a cornerstone of biochemistry. biorxiv.org this compound can be used directly as a substrate to probe the mechanisms of enzymes that act on small alkyl halides, such as certain dehalogenases or transferases.

When an enzyme binds and transforms this compound, the ¹³C label acts as a spectroscopic probe. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can provide information about the rate-determining step of the reaction. nih.gov While KIEs are more pronounced with heavier isotopes like deuterium, ¹³C can still provide valuable data on transition state structure. nih.gov

Furthermore, by analyzing the products of the enzymatic reaction using NMR or MS, the fate of the labeled carbon can be determined. For example, if the enzyme is a transferase, one could identify the acceptor molecule that receives the ¹³C-labeled ethyl group. If the enzyme is a dehalogenase that catalyzes the hydrolysis of iodoethane (B44018) to ethanol (B145695), the use of this compound would yield ethanol labeled at the C2 position, confirming the reaction product and allowing for further tracing if the ethanol enters other metabolic pathways. Such experiments are crucial for understanding the fundamental chemistry occurring within an enzyme's active site. biorxiv.org

Challenges and Future Directions in Iodoethane 2 13c Research

Development of Novel and More Efficient Site-Specific Labeling Strategies

A significant area of ongoing research is the development of more effective methods for incorporating Iodoethane-2-13C into specific locations within larger molecules. This process, known as site-specific labeling, is crucial for accurately studying molecular interactions and mechanisms.

Current challenges in this area include improving the efficiency and selectivity of labeling reactions. While methods exist for introducing isotopic labels, achieving high yields and ensuring the label is attached only to the desired site can be difficult. Future research will likely focus on creating novel reagents and catalysts that can direct the this compound to a specific target with greater precision.

One promising approach is the use of enzymatic methods. chemrxiv.org Enzymes can offer high specificity, catalyzing reactions at particular sites on a molecule even in complex biological mixtures. chemrxiv.org Additionally, the development of new chemical ligation techniques, which involve the joining of two molecules, could provide more versatile and efficient ways to introduce this compound. nih.gov

Another area of development is in the synthesis of more complex labeled compounds. For example, researchers have successfully synthesized xanthohumol (B1683332) isotopomers with multiple 13C labels, including one derived from [13C]-iodomethane. nih.gov This demonstrates the potential for creating highly specific and informative molecular probes.

Integration with Advanced Analytical Techniques for Real-Time Mechanistic Insights

The integration of this compound with advanced analytical techniques is key to unlocking its full potential for providing real-time insights into reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful when used with isotopically labeled compounds. aip.org

The 13C label in this compound allows for detailed NMR studies that can reveal the structure and dynamics of molecules. nih.gov For instance, the presence of the 13C atom can lead to observable scalar coupling in NMR spectra, providing valuable information about the connectivity of atoms. nih.gov

Mass spectrometry is another critical tool, as it can be used to identify and quantify the presence of this compound in a sample. sigmaaldrich.com The mass shift caused by the 13C isotope allows for clear differentiation between labeled and unlabeled molecules. sigmaaldrich.com

Future directions in this area include the development of more sensitive and higher-resolution analytical instruments. aip.org This will enable researchers to study increasingly complex systems and to detect even very small amounts of labeled compounds. Additionally, the combination of different analytical techniques, such as coupling gas chromatography with mass spectrometry (GC-MS), can provide a more complete picture of the chemical processes being studied. researchgate.net

Expansion of this compound Applications to Emerging Fields of Chemistry and Biochemistry

The use of this compound is expanding beyond its traditional applications into new and exciting areas of chemistry and biochemistry. medchemexpress.com Its utility as an ethylating agent, a compound that introduces an ethyl group into a molecule, makes it valuable in a wide range of synthetic reactions.

In the field of polar organometallic chemistry, for example, iodoethane (B44018) is used in the synthesis of organometallic reagents that are essential tools for organic synthesis. rsc.org The 13C label in this compound can be used to track the fate of the ethyl group in these reactions, providing valuable mechanistic information. rsc.org

In biochemistry, this compound can be used to study the metabolism of various compounds. nih.gov For example, it can be used to investigate the transformation of iodoethane into metabolites like ethylglutathione. nih.gov The 13C label allows researchers to follow the metabolic pathway of the ethyl group, providing insights into how the body processes these types of compounds.

Future applications for this compound could include its use in environmental science to study the fate of volatile organic iodine compounds in the atmosphere and oceans. copernicus.org It could also be used in the development of new drugs and diagnostic agents, where the 13C label could be used to track the distribution and metabolism of these compounds in the body. medchemexpress.com

Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Studies

The combination of experimental and computational methods offers a powerful approach for gaining a comprehensive understanding of chemical and biochemical systems involving this compound. unitn.itresearchgate.netfudutsinma.edu.ng Computational chemistry can be used to model the behavior of molecules and to predict the outcomes of reactions, while experimental studies can provide real-world data to validate and refine these models. researchgate.net

For example, computational methods can be used to calculate the properties of different conformers (spatial arrangements of atoms) of molecules containing this compound, helping to interpret experimental data from techniques like infrared spectroscopy. researchgate.net Similarly, computational studies can be used to investigate the reaction mechanisms of processes involving this compound, providing insights that may be difficult to obtain through experiments alone. acs.org

Future research in this area will likely involve the development of more sophisticated computational models that can more accurately simulate the behavior of complex systems. mdpi.com The integration of these models with experimental data from a variety of sources will be crucial for building a complete and accurate picture of the role of this compound in chemical and biochemical processes.

Q & A

Q. How is Iodoethane-2-13C synthesized, and what methods ensure isotopic purity?

this compound is synthesized via nucleophilic substitution reactions using 13C-labeled precursors. Isotopic purity (≥99%) is achieved through controlled reaction conditions (e.g., temperature, stoichiometry) and purification techniques like fractional distillation or column chromatography. Analytical methods such as <sup>13</sup>C NMR and mass spectrometry are critical for verifying isotopic enrichment and chemical identity .

Q. What analytical techniques are recommended for characterizing this compound in laboratory settings?

Key methods include:

- <sup>13</sup>C NMR : To confirm the position and enrichment of the <sup>13</sup>C label.

- GC-MS : For quantifying isotopic purity and detecting impurities.

- Isotopic Ratio Mass Spectrometry (IRMS) : To measure δ<sup>13</sup>C values and validate labeling efficiency. These techniques should be cross-validated using reference standards to ensure accuracy .

Q. How should researchers incorporate this compound into reaction mechanisms studies?

Use it as a tracer in substitution or elimination reactions to track carbon migration. Design control experiments with unlabeled iodoethane to isolate isotopic effects. Document reaction kinetics and compare isotopic enrichment in products via mass spectrometry .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of this compound be quantified in reaction mechanisms?

- Experimental Design : Perform parallel reactions with <sup>12</sup>C and <sup>13</sup>C analogs under identical conditions.

- Data Collection : Measure rate constants (k12/k13) using techniques like stopped-flow spectroscopy or GC-MS.

- Analysis : Calculate KIE using the Arrhenius equation; deviations >1.0 indicate significant isotopic effects. Address inconsistencies by repeating experiments with varied concentrations and temperatures .

Q. How to resolve contradictions in reported <sup>13</sup>C NMR chemical shifts for this compound?

- Literature Review : Compile data from peer-reviewed studies and note solvent, temperature, and instrument variations.

- Standardization : Re-measure shifts under controlled conditions (e.g., CDCl3, 25°C) and publish raw data for reproducibility.

- Collaboration : Cross-validate findings with independent labs to identify systematic errors .

Q. What strategies optimize the use of this compound in metabolic tracing studies?

- Labeling Protocol : Introduce the compound into metabolic pathways (e.g., amino acid biosynthesis) and track <sup>13</sup>C incorporation via LC-MS or isotope-specific imaging.

- Data Interpretation : Use computational models (e.g., isotopic flux analysis) to map carbon flow.

- Validation : Compare results with non-labeled controls and published metabolic networks .

Methodological and Literature Review Guidelines

Q. What are best practices for reviewing literature on <sup>13</sup>C-labeled compounds like this compound?

- Source Evaluation : Prioritize primary literature from journals like Journal of Environmental Sciences or International Journal of Electrochemical Science. Avoid uncited web sources.

- Data Synthesis : Tabulate isotopic purity, synthesis routes, and analytical methods across studies to identify trends or gaps.

- Critical Analysis : Highlight methodological inconsistencies (e.g., conflicting NMR conditions) and propose standardized protocols .

Q. How to design reproducible experiments with this compound?

- Documentation : Detail synthesis steps, purification methods, and instrument calibration in supplementary materials.

- Replication Plans : Share protocols via platforms like protocols.io and include negative controls.

- Peer Review : Submit raw datasets and code for analytical workflows to enhance transparency .

Data Presentation and Publication

Q. How to structure a research paper involving this compound for high-impact journals?

- Abstract : Explicitly state the novel use of <sup>13</sup>C labeling and its methodological significance.

- Methods : Provide isotopic enrichment levels, synthetic routes, and validation assays.

- Results : Use tables to compare KIEs or isotopic distributions; include error margins.

- Discussion : Contrast findings with prior work and propose mechanistic implications .

Q. What ethical considerations apply when publishing data on isotopic labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.